![molecular formula C7H13NO4 B131918 2-[(2-Methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid CAS No. 145143-01-7](/img/structure/B131918.png)
2-[(2-Methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, melting point, and boiling point. For “2-[(2-Methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid”, the molecular weight is 177.17 g/mol. Unfortunately, the other physical and chemical properties were not available in the current resources .Scientific Research Applications
Synthesis of Heterocycles
The propargyl group in this compound is valuable for the synthesis of heterocycles, which are crucial structures in many pharmaceuticals . The ability to form diverse heterocyclic frameworks makes it a significant precursor in drug development, particularly for compounds with complex cyclic structures.
Cytotoxic Activity for Cancer Research
Compounds with a propargyl moiety have been studied for their cytotoxic activity against various cancer cell lines . This compound can be used to create derivatives that may exhibit potent anticancer properties, contributing to the development of new chemotherapy agents.
Antimicrobial and Antibacterial Applications
The propargyl group has shown effectiveness in antimicrobial and antibacterial applications . Research into this compound could lead to the development of new antibiotics or disinfectants, especially in a time when antibiotic resistance is a growing concern.
Neurodegenerative Disease Treatment
Derivatives of this compound have been reported to induce the secretion of sAPPα and increase MAPK phosphorylation, which are beneficial in treating neurodegenerative diseases like Parkinson’s and Alzheimer’s . This makes it a potential target for pharmaceuticals aimed at managing these conditions.
Pharmaceutical Chemistry
The propargyl group is recognized as an important pharmacophore in medicines such as erlotinib and efavirenz . This compound could be used to introduce the propargyl moiety into bioactive molecules, enhancing their pharmacological profile.
Visualization Techniques
Due to its unique structure, the propargyl group can be visualized using techniques like Raman and fluorescence imaging . This application is crucial in biological studies where tracking the distribution and concentration of compounds is necessary.
Mechanism of Action
Target of Action
The primary targets of “2-[(2-Methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid” are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of "2-[(2-Methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid" . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-7(2,3)12-6(11)8-4-5(9)10/h4H2,1-3H3,(H,8,11)(H,9,10)/i4+1,8+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPJIFMKZZEXLR-ARERNSRJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[15NH][13CH2]C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583955 | |
Record name | N-(tert-Butoxycarbonyl)(2-~13~C,~15~N)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Tert-butoxycarbonyl)glycine-2-13C-15N | |
CAS RN |
145143-01-7 | |
Record name | N-(tert-Butoxycarbonyl)(2-~13~C,~15~N)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 145143-01-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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